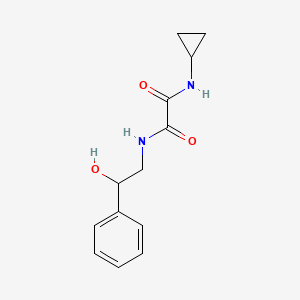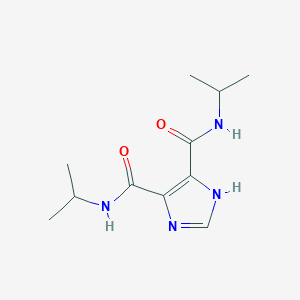![molecular formula C21H22N2O4 B1658881 N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide CAS No. 62477-14-9](/img/structure/B1658881.png)
N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] is a chemical compound with a complex structure that includes multiple aromatic rings and acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] typically involves a multi-step process. One common method includes the reaction of para-toluidine with methylene ketone to form N-(4-acetylphenyl)methanamine. This intermediate is then reacted with acetic anhydride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetamide groups into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Methylenedi-4,1-phenylene)diacetamide
- N,N’-(Methylenedi-4,1-phenylene)bis[N-methyl-]
Uniqueness
Acetamide, N,N’-(methylenedi-4,1-phenylene)bis[N-acetyl-] is unique due to its specific chemical structure, which includes multiple aromatic rings and acetamide groups.
Propiedades
Número CAS |
62477-14-9 |
|---|---|
Fórmula molecular |
C21H22N2O4 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-acetyl-N-[4-[[4-(diacetylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)22(15(2)25)20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)23(16(3)26)17(4)27/h5-12H,13H2,1-4H3 |
Clave InChI |
BWSIFLVAKJEREI-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C)C(=O)C |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide](/img/structure/B1658801.png)

![[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxo-1-phenylethyl] acetate](/img/structure/B1658805.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B1658806.png)
![N-butyl-N-methyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1658811.png)
![ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate](/img/structure/B1658812.png)

![(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1658815.png)



![Benzene, 1,3-dibromo-2-[(1,1-dimethylethyl)thio]-5-methyl-](/img/structure/B1658820.png)
